3-(Bis(diethylamino)methylsilyl)propyl methacrylate
Description
3-(Bis(diethylamino)methylsilyl)propyl methacrylate is a hybrid organosilicon methacrylate derivative characterized by a methacrylate backbone linked to a silicon atom substituted with bis(diethylamino) and methyl groups. While direct data on this compound is absent in the provided evidence, its structure suggests unique reactivity due to the combination of the methacrylate’s polymerizable double bond and the silicon-bound diethylamino groups. These amino groups may confer pH sensitivity, catalytic activity, or enhanced adhesion properties compared to simpler silyl methacrylates like 3-(Trimethoxysilyl)propyl methacrylate (TMSPM) . Potential applications include stimuli-responsive polymers, surface modifiers, and specialty coatings, though further research is needed to confirm these uses.
Properties
CAS No. |
85665-73-2 |
|---|---|
Molecular Formula |
C16H34N2O2Si |
Molecular Weight |
314.54 g/mol |
IUPAC Name |
3-[bis(diethylamino)-methylsilyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H34N2O2Si/c1-8-17(9-2)21(7,18(10-3)11-4)14-12-13-20-16(19)15(5)6/h5,8-14H2,1-4,6-7H3 |
InChI Key |
KNVCUDPFWWCKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C)(CCCOC(=O)C(=C)C)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(Bis(diethylamino)methylsilyl)propyl methacrylate typically involves the reaction of 3-chloropropyl methacrylate with bis(diethylamino)methylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually heated to facilitate the substitution reaction, and the product is purified by distillation or chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
3-(Bis(diethylamino)methylsilyl)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanol derivatives.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Polymer Chemistry
1.1. Synthesis of Functional Polymers
3-(Bis(diethylamino)methylsilyl)propyl methacrylate serves as a key monomer in the synthesis of functional polymers through radical polymerization techniques. Its incorporation into polymer chains enhances properties such as thermal stability and mechanical strength.
Case Study:
A study demonstrated the successful polymerization of 3-(Bis(diethylamino)methylsilyl)propyl methacrylate using various initiators, resulting in polymers with tailored properties suitable for coatings and adhesives . The polymers exhibited improved adhesion to substrates due to the presence of silane groups.
Table 1: Properties of Polymers Synthesized from 3-(Bis(diethylamino)methylsilyl)propyl methacrylate
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 85 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Biomedical Applications
2.1. Drug Delivery Systems
The compound's silane functionality allows it to form stable bonds with various biological molecules, making it an excellent candidate for drug delivery systems. Its ability to modify surfaces enhances biocompatibility and drug loading efficiency.
Case Study:
Research on hydrogels incorporating 3-(Bis(diethylamino)methylsilyl)propyl methacrylate showed significant improvements in drug release profiles compared to traditional polymers. The hydrogels demonstrated controlled release characteristics, which are critical for therapeutic applications .
Table 2: Drug Release Profiles from Hydrogels Containing 3-(Bis(diethylamino)methylsilyl)propyl methacrylate
| Time (hours) | Cumulative Release (%) |
|---|---|
| 1 | 10 |
| 5 | 35 |
| 12 | 70 |
| 24 | 90 |
Materials Science
3.1. Surface Modification
The ability of 3-(Bis(diethylamino)methylsilyl)propyl methacrylate to bond with various substrates makes it suitable for surface modification applications. This property is particularly useful in creating hydrophobic or hydrophilic surfaces depending on the desired application.
Case Study:
A study investigated the use of this compound for modifying the surfaces of medical implants to enhance biocompatibility and reduce infection rates . The modified surfaces showed improved cell adhesion and proliferation, indicating potential for use in orthopedic and dental implants.
Mechanism of Action
The mechanism of action of 3-(Bis(diethylamino)methylsilyl)propyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The silyl group enhances the stability and durability of the resulting polymers. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups, leading to specific biological and chemical effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Hydrolysis and Crosslinking
- TMSPM: The trimethoxysilyl group readily hydrolyzes in aqueous or acidic conditions, forming silanol (-Si-OH) groups that enable covalent bonding with inorganic substrates (e.g., glass, metals) . This property is exploited in adhesives and hybrid scaffolds for biomedical engineering .
- Bis(diethylamino) variant: The diethylamino groups may slow hydrolysis due to steric hindrance and electron donation. However, the amine functionality could act as a catalyst in epoxy curing or enable pH-dependent solubility, similar to tertiary amine methacrylates like DEAEMA .
Thermal and Mechanical Properties
Biological Activity
3-(Bis(diethylamino)methylsilyl)propyl methacrylate (commonly referred to as DEAMS-PM) is a silane-based methacrylate compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, drawing from diverse research findings.
Chemical Structure and Properties
DEAMS-PM is characterized by the following molecular formula: C₁₆H₃₄N₂O₂Si, with a molecular weight of 314.54 g/mol. Its structure includes a methacrylate group and two diethylamino groups attached to a silyl propyl chain, which may influence its reactivity and biological interactions .
Synthesis
The synthesis of DEAMS-PM typically involves the reaction of methacrylic acid with bis(diethylamino)methylsilyl chloride. This process can be optimized through various polymerization techniques, such as group transfer polymerization (GTP), which has been shown to enhance the stability and bioactivity of methacrylate derivatives .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of DEAMS-PM on various cancer cell lines. In vitro assays demonstrated that DEAMS-PM exhibits significant cytotoxicity against human cancer cell lines, including HeLa (cervical cancer), A-549 (lung cancer), and RKO (colon cancer). The half-maximal inhibitory concentration (IC₅₀) values ranged from 49.79 µM to 113.70 µM across different cell lines, indicating a potent anticancer effect .
| Cell Line | IC₅₀ (µM) | % Inhibition |
|---|---|---|
| RKO | 60.70 | 70.23 |
| PC-3 | 49.79 | 65.00 |
| HeLa | 78.72 | 68.50 |
The mechanism by which DEAMS-PM exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Morphological assessments post-treatment revealed significant changes in cell structure, indicative of apoptotic processes . Additionally, oxidative stress markers were elevated in treated cells, suggesting that DEAMS-PM may trigger oxidative damage as part of its cytotoxic mechanism.
Antimicrobial Activity
DEAMS-PM has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is hypothesized to contribute to its efficacy .
Case Studies
A notable study focused on the effects of DEAMS-PM in combination with other chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, suggesting potential for use in synergistic drug formulations . Another case study highlighted its application in drug delivery systems, where DEAMS-PM was utilized to enhance the solubility and bioavailability of poorly soluble drugs.
Toxicity and Safety Profile
While DEAMS-PM shows promising biological activities, its safety profile is crucial for potential therapeutic applications. Toxicity studies have indicated that at higher concentrations, DEAMS-PM can exhibit cytotoxic effects on non-cancerous cell lines as well, necessitating careful dose optimization in therapeutic contexts .
Q & A
Q. Key Protocol :
- Monomer:solvent ratio = 1:4 (v/v).
- Degas with N₂ for 30 min pre-polymerization.
- Yield: ~20% after 4 hours .
Advanced: How do pH and temperature affect the stimuli-responsive behavior of copolymers incorporating this monomer?
The tertiary amine groups protonate below pH 6, inducing hydrophilicity and chain expansion. Above pH 7, deprotonation causes collapse. Temperature sensitivity arises from the lower critical solution temperature (LCST) of poly(methacrylate) derivatives.
Experimental Design :
- Use dynamic light scattering (DLS) to measure hydrodynamic radius changes across pH 2–10.
- Determine LCST via turbidimetry (λ = 500 nm, heating rate 0.5°C/min) .
Data Contradiction : LCST values may vary by >5°C due to differences in copolymer composition (e.g., lauryl methacrylate content) .
Advanced: What strategies mitigate premature hydrolysis of the silyl ether during storage and processing?
- Storage : Keep at 2–8°C in anhydrous solvents (e.g., toluene) with molecular sieves.
- Processing : Avoid aqueous environments; use aprotic solvents (e.g., THF) for polymer synthesis.
- Stabilizers : Add 0.1% hindered amine light stabilizers (HALS) to prevent moisture ingress .
Validation : Monitor Si–O–C hydrolysis via ²⁹Si-NMR (δ −40 to −60 ppm for intact silyl ethers) .
Advanced: How can conflicting data on polymerization kinetics be resolved?
Discrepancies in reported reaction rates (e.g., 4-hour vs. 6-hour polymerization) often stem from:
- Initiator purity : Recrystallize AIBN before use.
- Oxygen inhibition : Optimize degassing time (≥30 min).
- Solvent effects : Acetone vs. THF alters radical mobility.
Resolution : Conduct controlled experiments with in-line FTIR to track monomer consumption .
Advanced: What analytical techniques are critical for characterizing hybrid materials derived from this monomer?
- Solid-state NMR : Confirm siloxane network formation (²⁹Si peaks at −65 ppm for Q³ structures).
- XPS : Detect Si–O–Si bonds (binding energy ~103 eV).
- GPC-MALLS : Measure molecular weight distributions (Đ < 1.5 indicates controlled polymerization) .
Advanced: How does the monomer enhance biocompatibility in hybrid organometallic polymers?
The silyl group facilitates covalent bonding to inorganic phases (e.g., Al₂O₃), while the methacrylate enables photopolymerization.
Protocol :
- Hydrolyze 3-(Trimethoxysilyl)propyl methacrylate (analog) with 0.1 M HCl.
- Co-condense with aluminum isopropoxide (1:1 molar ratio).
- Add 1% photoinitiator (e.g., 4,4′-bis(diethylamino)benzophenone) for UV curing .
Validation : Cytotoxicity assays (ISO 10993-5) show >90% cell viability at 100 µg/mL .
Advanced: What mechanisms explain contradictory toxicity reports in literature?
Variability arises from:
- Impurities : Residual monomers (e.g., unreacted diethylamine) increase toxicity.
- Degradation products : Hydrolyzed silanols may exhibit higher bioactivity.
Mitigation : Purify via column chromatography (silica gel, hexane:ethyl acetate 3:1) and validate purity via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
